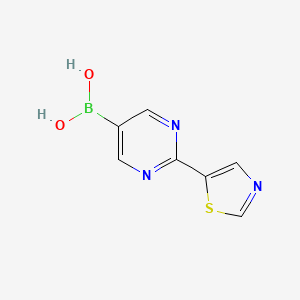
(2-(Thiazol-5-yl)pyrimidin-5-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(Thiazol-5-yl)pyrimidin-5-yl)boronic acid is an organic boronic acid compound with the chemical formula C7H6BN3O2S. It is a solid, typically found in the form of a white crystalline powder
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Thiazol-5-yl)pyrimidin-5-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk reagents and optimized reaction conditions to ensure high yield and purity. The scalability of the Suzuki-Miyaura coupling reaction makes it suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
(2-(Thiazol-5-yl)pyrimidin-5-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The boronic acid group can be substituted with other functional groups through various substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions vary depending on the desired product but generally involve mild temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the Suzuki-Miyaura coupling reaction typically produces biaryl compounds, while oxidation and reduction reactions yield various oxidized and reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
(2-(Thiazol-5-yl)pyrimidin-5-yl)boronic acid has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of (2-(Thiazol-5-yl)pyrimidin-5-yl)boronic acid involves its interaction with molecular targets and pathways in biological systems. For example, boronic acids are known to interact with enzymes and proteins, potentially inhibiting their activity or altering their function . The specific molecular targets and pathways involved depend on the context of its application, such as in drug development or biochemical research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrimidine-5-boronic acid: Similar in structure but lacks the thiazole ring.
2-Aminopyrimidine-5-boronic acid: Contains an amino group instead of the thiazole ring.
4-Pyridinylboronic acid: Contains a pyridine ring instead of the thiazole and pyrimidine rings.
Uniqueness
(2-(Thiazol-5-yl)pyrimidin-5-yl)boronic acid is unique due to the presence of both thiazole and pyrimidine rings, which confer distinct chemical and biological properties. This combination of rings allows for specific interactions with biological targets and enhances its versatility in synthetic applications .
Eigenschaften
Molekularformel |
C7H6BN3O2S |
|---|---|
Molekulargewicht |
207.02 g/mol |
IUPAC-Name |
[2-(1,3-thiazol-5-yl)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C7H6BN3O2S/c12-8(13)5-1-10-7(11-2-5)6-3-9-4-14-6/h1-4,12-13H |
InChI-Schlüssel |
QMLSSWJQGJYICY-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CN=C(N=C1)C2=CN=CS2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



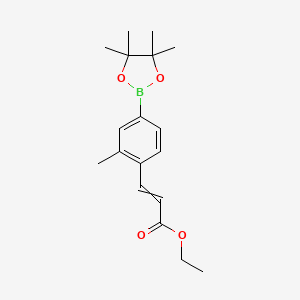
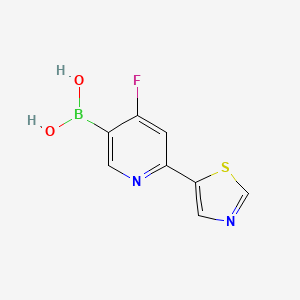
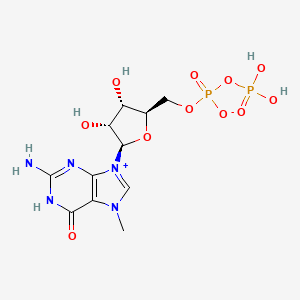
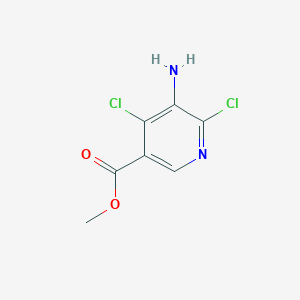

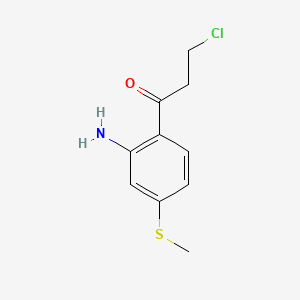

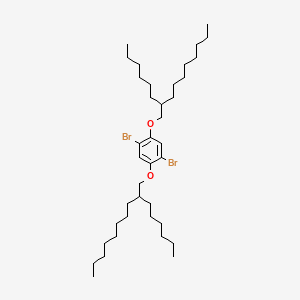
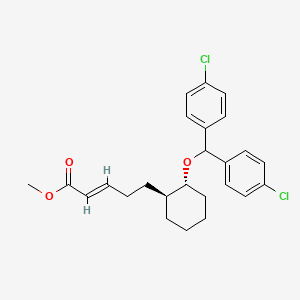

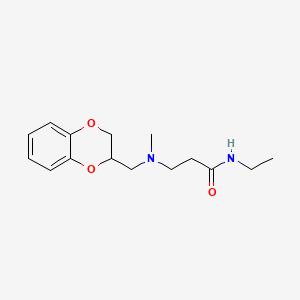
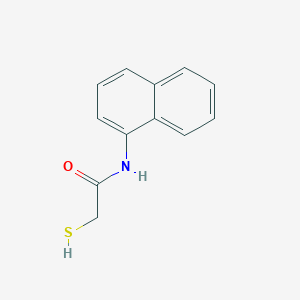
![Acetic acid, cyano[(2-nitrophenyl)hydrazono]-, ethyl ester](/img/structure/B14074080.png)
